molecular formula C9H20N2 B2643178 Methyl-(3-piperidin-1-yl-propyl)-amine CAS No. 86010-41-5

Methyl-(3-piperidin-1-yl-propyl)-amine

Cat. No. B2643178
CAS RN: 86010-41-5
M. Wt: 156.273
InChI Key: XQESRORWDXYILU-UHFFFAOYSA-N
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Description

“Methyl-(3-piperidin-1-yl-propyl)-amine” is a chemical compound with the molecular formula C9H20N2 and a molecular weight of 156.27 . It is used for proteomics research .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of “Methyl-(3-piperidin-1-yl-propyl)-amine” consists of 9 carbon atoms, 20 hydrogen atoms, and 2 nitrogen atoms .

Scientific Research Applications

Medicinal Chemistry and Drug Development

N-methyl-3-piperidin-1-ylpropan-1-amine serves as a valuable scaffold for designing novel pharmaceutical agents. Researchers explore its potential as a precursor or pharmacophore in drug discovery. By modifying its structure, scientists can create derivatives with enhanced bioactivity, improved pharmacokinetics, and reduced side effects. For instance, fluorination of related piperidine derivatives has led to selective human 5-HT1D receptor ligands with better pharmacokinetic profiles .

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

GSK-3β plays a crucial role in various cellular processes, including neurodegenerative diseases and cancer. N-methyl-3-piperidin-1-ylpropan-1-amine derivatives have been synthesized and evaluated for their inhibitory activity against GSK-3β. Some compounds exhibit high potency, making them promising candidates for GSK-3β inhibition .

Chemical Synthesis and Building Blocks

N-methyl-3-piperidin-1-ylpropan-1-amine serves as a versatile building block in organic synthesis. Chemists use it to construct more complex molecules, such as heterocycles or drug candidates. Its straightforward synthesis and availability make it a valuable tool for creating diverse chemical libraries .

Agrochemical Research

While specific studies on this compound’s agrochemical applications are limited, its structural features suggest potential use as a pesticide or herbicide. Researchers investigate its effects on pests, weeds, and plant growth. Further exploration is needed to uncover its full potential in crop protection .

properties

IUPAC Name

N-methyl-3-piperidin-1-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-10-6-5-9-11-7-3-2-4-8-11/h10H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQESRORWDXYILU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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